molecular formula C11H12N4OS B2413623 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one CAS No. 23702-91-2

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one

Cat. No.: B2413623
CAS No.: 23702-91-2
M. Wt: 248.3
InChI Key: XHLVKJHBNALSPP-UHFFFAOYSA-N
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Description

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C11H12N4OS. This compound belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a triazine ring. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one exhibits strong antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, positioning it as a potential antibiotic agent. The presence of the benzylsulfanyl group enhances its ability to penetrate microbial membranes, thereby increasing its effectiveness .

Anticancer Potential

The compound has shown promising results in anticancer studies. Its structural similarities to other triazine derivatives known for anticancer activity suggest potential efficacy against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Herbicidal Properties

Due to its chemical structure, this compound may possess herbicidal properties. Compounds in the triazine family are often explored for their ability to inhibit plant growth regulators or act as herbicides. Research into its effectiveness against specific weed species could lead to its use in agricultural settings .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria. The results indicated significant inhibition zones compared to control groups. This suggests that the compound could be developed into a new class of antibiotics targeting resistant bacterial strains.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of the compound, various human cancer cell lines (including MCF-7 and HeLa) were treated with different concentrations of this compound. The findings demonstrated dose-dependent cytotoxicity and increased apoptotic markers in treated cells compared to untreated controls .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is unique due to its benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Biological Activity

Overview

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family, characterized by the molecular formula C11H12N4OSC_{11}H_{12}N_{4}OS . This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features contribute to its potential as an antimicrobial and anticancer agent.

The compound has a unique structure that includes a benzylsulfanyl group, which enhances its reactivity and biological activity compared to other triazine derivatives. The synthesis typically involves nucleophilic substitution reactions under controlled conditions, often utilizing sodium carbonate and dioxane as solvents .

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. A study explored its efficacy against various bacterial strains, revealing that it exhibits potent inhibitory effects. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cellular processes .

Carbonic Anhydrase Inhibition

One of the notable biological activities of this compound is its inhibition of human carbonic anhydrases (hCAs), which are critical enzymes involved in various physiological processes. In vitro studies demonstrated that derivatives of this compound showed strong inhibition against hCA isoforms with low nanomolar inhibitory constants (K_i) . The structure–activity relationship indicated that modifications in the side chains significantly influenced inhibitory potency.

CompoundhCA IsozymeK_i (nM)
4-Amino-3-benzylsulfanyl-6-methylhCA XII7.5 - 9.6
Other DerivativeshCA I & II~40 - 51

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies suggest that it can interfere with cellular proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

Case Studies

  • Inhibition of hCA Isozymes : A comprehensive study evaluated various triazine derivatives for their ability to inhibit different hCA isozymes. The results indicated that modifications in the benzylsulfanyl group enhanced selectivity for specific isozymes, particularly hCA IX and XII .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against a panel of pathogens. Results showed that the compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, highlighting its potential as a new antimicrobial agent .

Properties

IUPAC Name

4-amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-10(16)15(12)11(14-13-8)17-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLVKJHBNALSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6.5 Parts by weight of 4-amino-2,3-dihydro-6-methyl-3-thiono-as-triazin-5(4H)-one is added to a solution of 2.3 parts by weight of sodium methoxide in 50 parts by volume of methanol. After a few minutes 5.2 parts by weight of benzylchloride is added and the resulting mixture is stirred over night at room temperature. The solvent is removed under vacuum and the residue is washed with water to give 4.5 parts of 4-amino-3-benzylthio-6-methyl-as-triazin-5(4H)-one.
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Synthesis routes and methods II

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0.272 g of 4-amino-3-mercapto-6-methyl-4H-1,2,4-triazin-5-one (which can be prepared by the method of A. Dornow, H. Menzel, P. Marx, Chem. Ber. 97, 2173 (1964)) was suspended in 0.86 ml of a 2N solution of sodium hydroxide in water. A solution of 0.218 g of benzyl chloride in ethanol was subsequently added dropwise, and the mixture was heated at 80° C. for 30 minutes. The resultant precipitate was filtered off with suction, giving 4-amino-3-benzylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one.
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